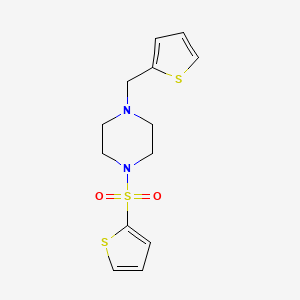
2-(3-isobutoxybenzoyl)-N-propylhydrazinecarboxamide
説明
2-(3-isobutoxybenzoyl)-N-propylhydrazinecarboxamide, also known as IPPH, is a novel psychoactive substance that has gained attention in recent years due to its potential as a cognitive enhancer. This compound belongs to the class of N-acylhydrazines and is structurally similar to other cognitive enhancers such as modafinil and armodafinil. The purpose of
作用機序
The exact mechanism of action of 2-(3-isobutoxybenzoyl)-N-propylhydrazinecarboxamide is not well understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of attention, motivation, and mood, and their increased activity may contribute to the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, increased heart rate and blood pressure, and decreased food intake. These effects are consistent with those of other cognitive enhancers and suggest that this compound may have a similar mode of action.
実験室実験の利点と制限
One advantage of 2-(3-isobutoxybenzoyl)-N-propylhydrazinecarboxamide as a research tool is its relatively low cost and availability compared to other cognitive enhancers. However, one limitation is the lack of information on its long-term safety and potential side effects, which may limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2-(3-isobutoxybenzoyl)-N-propylhydrazinecarboxamide, including further investigation of its mechanism of action, its potential as a treatment for cognitive impairments, and its safety and tolerability in humans. Additionally, there may be opportunities to explore the use of this compound in combination with other cognitive enhancers or as a tool for studying the neurobiology of attention and motivation.
Conclusion
In conclusion, this compound is a novel psychoactive substance that has gained attention for its potential as a cognitive enhancer. While its exact mechanism of action is not well understood, scientific research has shown that it may have potential as a treatment for cognitive impairments and may work by increasing dopamine and norepinephrine levels in the brain. Further research is needed to fully understand the potential benefits and limitations of this compound, as well as its long-term safety and tolerability.
科学的研究の応用
2-(3-isobutoxybenzoyl)-N-propylhydrazinecarboxamide has been the subject of several scientific studies, which have investigated its potential as a cognitive enhancer. One study found that this compound improved working memory and attention in rats, while another study found that it enhanced cognitive performance in healthy human subjects. These findings suggest that this compound may have potential as a treatment for cognitive impairments such as ADHD and Alzheimer's disease.
特性
IUPAC Name |
1-[[3-(2-methylpropoxy)benzoyl]amino]-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-8-16-15(20)18-17-14(19)12-6-5-7-13(9-12)21-10-11(2)3/h5-7,9,11H,4,8,10H2,1-3H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYFJSBLZADVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NNC(=O)C1=CC(=CC=C1)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4283848.png)
![dimethyl 2-[({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4283853.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B4283858.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4283866.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4283874.png)
![2-{[4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4283877.png)
![ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4283887.png)
![2-{[4-isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4283892.png)
![2-[(5-{2-cyano-3-[(2-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4283904.png)
![2-cyano-N-(4-fluorobenzyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4283906.png)
![propyl 4-({[(2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4283912.png)

![1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4283942.png)
